molecular formula C17H11F2N5S B2880317 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-39-3

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2880317
CAS No.: 863460-39-3
M. Wt: 355.37
InChI Key: JGJLXKHTIBMFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by:

  • A triazolo[4,5-d]pyrimidine core, which is a bicyclic heteroaromatic system with three nitrogen atoms.
  • A (3-fluorobenzyl)sulfanyl group at position 7, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJLXKHTIBMFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and 3-fluorobenzyl isothiocyanate under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate product with a suitable thiol reagent, such as 3-fluorobenzyl mercaptan, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced fluorophenyl derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and sulfanyl groups play a crucial role in its binding affinity and specificity. The triazolopyrimidine core may interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Insights :

  • The benzimidazole-sulfanyl group in compound 11b enhances antitumor activity by facilitating DNA intercalation or kinase inhibition .
  • Substitutions at position 7 (e.g., chlorine or furyl groups) influence solubility and metabolic stability but require further optimization for therapeutic use .

Key Insights :

  • The propylthio group at position 5 improves binding to P2Y₁₂ receptors, a target for antiplatelet drugs .
  • Fluorinated aromatic groups (e.g., 3,4-difluorophenyl) enhance antibacterial activity by increasing membrane permeability .

Key Insights :

  • Fluorine atoms in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • The triazolo[4,5-d]pyrimidine core is less commonly modified at position 7 than [1,2,4]triazolo[1,5-a]pyrimidine derivatives, suggesting unique reactivity patterns .

Biological Activity

The compound 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F2N4SC_{18}H_{14}F_2N_4S, with a molecular weight of approximately 368.39 g/mol. The structure features a triazole ring fused with a pyrimidine core, which is known for its pharmacological relevance.

Property Value
Molecular FormulaC18H14F2N4SC_{18}H_{14}F_2N_4S
Molecular Weight368.39 g/mol
IUPAC NameThis compound

The biological activity of triazolopyrimidines often involves their interaction with various biological targets, including enzymes and receptors. This compound may exhibit its effects through:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Modulation of enzyme activity : Targeting specific enzymes involved in cell proliferation and survival.
  • Antimicrobial properties : Potentially affecting bacterial and fungal cell membranes.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazolopyrimidine derivatives. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 17.83 μM to 20.97 μM against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating significant antiproliferative effects compared to standard treatments like Cisplatin .
Compound Cell Line IC50 (μM) Reference
Compound AMDA-MB-23117.83
Compound BMCF-719.73
CisplatinMDA-MB-231~30

Antimicrobial Activity

Triazolopyrimidine derivatives are also noted for their antimicrobial activities. The presence of fluorinated phenyl groups may enhance lipophilicity and membrane penetration, improving efficacy against microbial pathogens.

Antiparasitic Activity

Research into triazolopyrimidines has revealed potent antitrypanosomal activity. For example, modifications to the triazole ring can lead to compounds with EC50 values as low as 20 nM against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Studies and Research Findings

  • Anticancer Studies : A recent study synthesized various triazolopyrimidine derivatives and evaluated their anticancer activity using the MTT assay. The most potent compounds exhibited significantly lower IC50 values than traditional chemotherapeutics, suggesting that further structural optimization could yield even more effective agents .
  • Antimicrobial Evaluation : In vitro tests against a panel of bacterial strains showed that certain derivatives inhibited growth effectively, with zones of inhibition comparable to established antibiotics .
  • Mechanistic Insights : Docking studies have suggested that the compound may interact with specific protein targets involved in cancer cell survival pathways, providing insights into its mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.